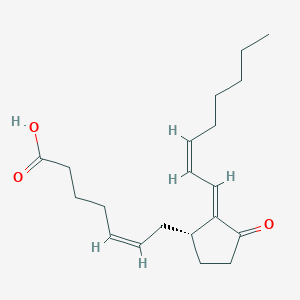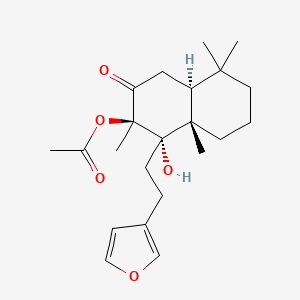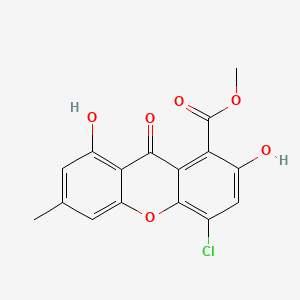
4-Chloropinselin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloropinselin is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic analog of insulin that has been modified to include a chlorine atom in the phenylalanine residue at position 4. This modification has been shown to enhance the binding affinity of the compound to the insulin receptor, making it a potentially useful tool for studying insulin signaling pathways and related physiological processes.
科学的研究の応用
Bioherbicide Development
4-Chloropinselin: has been identified as a metabolite in Alternaria sonchi , a pathogen of field sowthistle, suggesting its potential use in bioherbicide production . The compound’s presence in the fungus, which is considered for controlling weed species, indicates its role in the development of environmentally friendly herbicides.
Phytotoxicity Studies
The metabolite profiles of Alternaria sonchi extracts, which include 4-Chloropinselin , show phytotoxic properties . This suggests that 4-Chloropinselin could be used to study the mechanisms of phytotoxicity and contribute to the understanding of plant-pathogen interactions.
Antimicrobial Activity Research
4-Chloropinselin: is part of a group of compounds that have demonstrated antimicrobial activity . This property can be harnessed in the research of new antimicrobial agents, particularly in the context of increasing antibiotic resistance.
Fermentation Process Optimization
The production of 4-Chloropinselin is influenced by fermentation techniques . Research into optimizing fermentation conditions can lead to increased yields of this compound, which is crucial for its application in various fields.
Secondary Metabolite Profiling
As a secondary metabolite of Alternaria sonchi , 4-Chloropinselin contributes to the overall metabolite profile of the organism . Its identification and quantification are important for the comprehensive profiling of secondary metabolites in fungi.
Toxicological Risk Assessment
The presence of 4-Chloropinselin in extracts with low toxicological risk positions it as a candidate for further studies on the safety of microbial herbicides . Understanding its toxicological profile is essential for the development of safe bioherbicides.
作用機序
References:
- Berestetskiy, A. O., Dalinova, A. A., & Volosatova, N. S. (2019). Metabolite Profiles and Biological Activity of Extracts from Alternaria sonchi S-102 Culture Grown by Different Fermentation Methods. Applied Biochemistry and Microbiology, 55(3), 284–293
- EMBL-EBI. (n.d.). 4-chloropinselin (CHEBI:219897). Retrieved from here .
- DrugBank. (n.d.). Chloroquine: Uses, Interactions, Mechanism of Action. Retrieved from here .
特性
IUPAC Name |
methyl 4-chloro-2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO6/c1-6-3-8(18)11-10(4-6)23-15-7(17)5-9(19)12(16(21)22-2)13(15)14(11)20/h3-5,18-19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBVPSYWGPCFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)C(=O)OC)O)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropinselin | |
Q & A
Q1: What is the significance of Moniliphenone in the biosynthesis of 4-Chloropinselin?
A1: Research indicates that Moniliphenone serves as a key intermediate in the biosynthetic pathway of 4-Chloropinselin. A study demonstrated that Moniliphenone is directly incorporated into 4-Chloropinselin within the fungus Monilinia fructicola. [] This finding highlights the crucial role of Moniliphenone as a precursor in the multi-step biosynthesis of this fungal xanthone.
Q2: How does the presence of Bromide ions in the culture medium affect the production of 4-Chloropinselin?
A2: Interestingly, the presence of Bromide ions (added as Sodium Bromide) in the culture medium of Monilinia fructicola leads to the production of Brominated derivatives instead of 4-Chloropinselin. [] This suggests that the biosynthetic pathway can utilize Bromide ions, resulting in the formation of 4-Bromopinselin and Bromomonilicin instead of their chlorinated counterparts. This finding offers insights into the flexibility and potential halogenation mechanisms involved in the biosynthesis of these compounds.
Q3: What is the connection between 4-Chloropinselin and Chloromonilicin?
A3: 4-Chloropinselin is a precursor to Chloromonilicin, a novel antifungal substance also produced by Monilinia fructicola. [, ] Research using deuterium-labeled Moniliphenone confirmed its incorporation into both 4-Chloropinselin and Chloromonilicin. [] This indicates that 4-Chloropinselin is an intermediate compound in the biosynthetic pathway leading to the final product, Chloromonilicin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


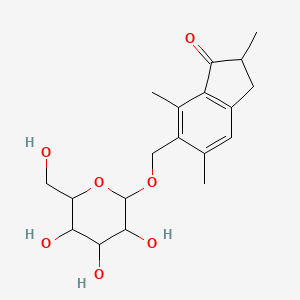

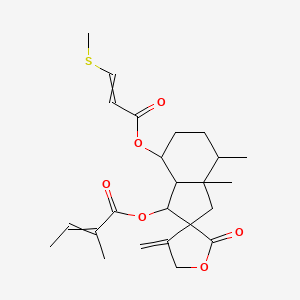



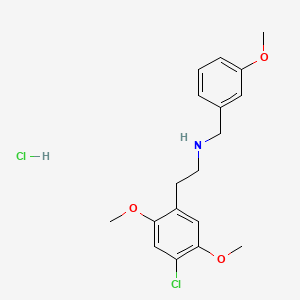
![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)
